molecular formula C17H15FN2O2 B4974284 1-[5-(4-fluorophenyl)-5-hydroxy-4H-pyrazol-1-yl]-2-phenylethanone

1-[5-(4-fluorophenyl)-5-hydroxy-4H-pyrazol-1-yl]-2-phenylethanone

Cat. No.: B4974284
M. Wt: 298.31 g/mol
InChI Key: QHVCXROCEUTSGW-UHFFFAOYSA-N
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Description

1-[5-(4-fluorophenyl)-5-hydroxy-4H-pyrazol-1-yl]-2-phenylethanone is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is characterized by the presence of a fluorophenyl group and a hydroxy group attached to the pyrazole ring, along with a phenylethanone moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-[5-(4-fluorophenyl)-5-hydroxy-4H-pyrazol-1-yl]-2-phenylethanone typically involves the reaction of 4-fluorophenylhydrazine with a suitable diketone or ketoester. One common method includes the condensation of 4-fluorophenylhydrazine with 1,3-diketones in the presence of a base, followed by cyclization to form the pyrazole ring. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[5-(4-fluorophenyl)-5-hydroxy-4H-pyrazol-1-yl]-2-phenylethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of a ketone derivative.

    Reduction: The carbonyl group in the phenylethanone moiety can be reduced to form an alcohol.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Scientific Research Applications

1-[5-(4-fluorophenyl)-5-hydroxy-4H-pyrazol-1-yl]-2-phenylethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[5-(4-fluorophenyl)-5-hydroxy-4H-pyrazol-1-yl]-2-phenylethanone involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cell proliferation or the induction of apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-[5-(4-fluorophenyl)-5-hydroxy-4H-pyrazol-1-yl]-2-phenylethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[5-(4-fluorophenyl)-5-hydroxy-4H-pyrazol-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O2/c18-15-8-6-14(7-9-15)17(22)10-11-19-20(17)16(21)12-13-4-2-1-3-5-13/h1-9,11,22H,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVCXROCEUTSGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=NN(C1(C2=CC=C(C=C2)F)O)C(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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